molecular formula C22H21N5O2S B2601378 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 1705207-34-6

5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2601378
CAS No.: 1705207-34-6
M. Wt: 419.5
InChI Key: HBWUZNHNGYJAIB-UHFFFAOYSA-N
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Description

The compound 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that features a combination of several functional groups, including oxadiazole, piperidine, and benzothiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate electrophile.

    Coupling with Benzothiadiazole: The final step involves coupling the oxadiazole-piperidine intermediate with benzothiadiazole, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Oxidation Products: N-oxides or sulfoxides.

    Reduction Products: Reduced forms of the oxadiazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: As a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Medicine

    Drug Development: As a lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics:

Mechanism of Action

The mechanism by which 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Electronic Properties: In materials science, its electronic properties are influenced by the conjugation and electron-donating/withdrawing nature of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole: can be compared with other compounds containing oxadiazole, piperidine, or benzothiadiazole moieties.

Uniqueness

    Structural Complexity: The combination of these functional groups in a single molecule is relatively unique.

Conclusion

This compound: is a multifaceted compound with promising applications in various scientific and industrial fields

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-5-2-3-7-17(14)21-23-20(29-24-21)11-15-6-4-10-27(13-15)22(28)16-8-9-18-19(12-16)26-30-25-18/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUZNHNGYJAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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